molecular formula C14H18N2O2 B7466369 N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide

N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide

Cat. No. B7466369
M. Wt: 246.30 g/mol
InChI Key: XGBUMNMADILTBY-UHFFFAOYSA-N
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Description

N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide, also known as PACAP-27, is a neuropeptide that plays a crucial role in various physiological processes. It was first discovered in 1989 and has since been extensively studied for its potential therapeutic applications in diseases such as Parkinson's, Alzheimer's, and multiple sclerosis.

Mechanism of Action

N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide exerts its effects through binding to three different receptors: PAC1, VPAC1, and VPAC2. These receptors are widely expressed in the central nervous system and peripheral tissues. Upon binding to these receptors, N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide activates various signaling pathways, including the cAMP/PKA and MAPK/ERK pathways, leading to its neuroprotective and anti-inflammatory effects.
Biochemical and physiological effects:
N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to increase neuronal survival and promote neurite outgrowth in vitro. Additionally, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide has also been shown to have vasodilatory effects, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide is its stability, which allows for easy storage and handling. Additionally, its ability to cross the blood-brain barrier makes it an attractive candidate for neuroprotective therapies. However, one of the limitations of N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide research. One potential direction is the development of N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide analogs with improved stability and potency. Additionally, further studies are needed to elucidate the specific mechanisms underlying the neuroprotective and anti-inflammatory effects of N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide in humans.

Synthesis Methods

N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide can be synthesized through solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry. The synthesis involves coupling of amino acids in a stepwise manner, with the final product being purified through high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's and Alzheimer's disease. Additionally, it has been shown to have anti-inflammatory effects in multiple sclerosis and other autoimmune diseases.

properties

IUPAC Name

N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-11(17)15-10-12-4-6-13(7-5-12)14(18)16-8-2-3-9-16/h4-7H,2-3,8-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBUMNMADILTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide

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